2,3,4,5-Tetrachlorobenzonitrile

概要

説明

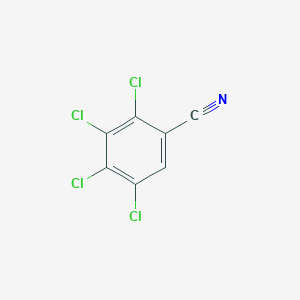

2,3,4,5-Tetrachlorobenzonitrile: is a chemical compound with the molecular formula C7HCl4N and a molecular weight of 240.902 g/mol . It is characterized by the presence of four chlorine atoms attached to a benzene ring, along with a nitrile group. This compound is known for its high boiling point of 295°C and density of 1.66 g/cm³ .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrachlorobenzonitrile typically involves the reaction of 2,3,4,5-tetrachlorobenzoyl chloride with ammonia gas or ammonia water to form 2,3,4,5-tetrachlorobenzamide . This intermediate is then dehydrated to produce this compound . The reaction conditions are generally mild and environmentally friendly, making this method suitable for industrial production.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

化学反応の分析

Types of Reactions: 2,3,4,5-Tetrachlorobenzonitrile undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms can be substituted by nucleophiles under appropriate conditions.

Reduction: The nitrile group can be reduced to an amine group using reducing agents.

Oxidation: The compound can undergo oxidation reactions to form different products.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

Nucleophilic Substitution: Substituted benzonitriles.

Reduction: Tetrachlorobenzylamine.

Oxidation: Tetrachlorobenzoic acid.

科学的研究の応用

Chemical Properties and Structure

2,3,4,5-Tetrachlorobenzonitrile has the molecular formula and is characterized by its four chlorine atoms substituted on a benzene ring with a nitrile group. This structure contributes to its reactivity and utility in various chemical processes.

Scientific Research Applications

Synthetic Chemistry

TCBN is widely used in synthetic organic chemistry due to its electrophilic nature. It serves as a precursor for synthesizing various compounds, including pharmaceuticals and agrochemicals. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating complex molecular architectures .

Environmental Studies

Researchers utilize TCBN in environmental studies to assess the effects of chlorinated compounds on ecosystems. Its high toxicity to certain plant species allows scientists to study herbicide mechanisms and the impact of chemical pollutants on flora .

Analytical Chemistry

In analytical chemistry, TCBN is employed as a standard in chromatographic methods to quantify chlorinated compounds in environmental samples. Its distinct spectral properties facilitate accurate detection and analysis .

Agricultural Applications

Herbicide Development

TCBN is primarily recognized for its role as an active ingredient in herbicides. Its effectiveness against a broad spectrum of weeds makes it a critical component in agricultural practices aimed at improving crop yield. The compound's high toxicity to unwanted plant species allows for selective weed control without harming crops .

Pesticide Formulations

In addition to herbicides, TCBN is incorporated into pesticide formulations due to its insecticidal properties. It targets specific pests while minimizing impact on beneficial insects, making it an essential tool in integrated pest management strategies .

Industrial Applications

Market Trends and Growth Potential

The market for TCBN is projected to grow significantly, driven by increasing demand for agrochemicals and stringent regulations on chemical safety. The compound's applications in pharmaceuticals and electronics are also expected to expand as new formulations are developed .

| Application Area | Details |

|---|---|

| Synthetic Chemistry | Precursor for pharmaceuticals and agrochemicals |

| Environmental Studies | Assessing toxicity and pollution impact |

| Analytical Chemistry | Standard for chromatographic analysis |

| Agriculture | Active ingredient in herbicides and pesticides |

Case Studies

-

Herbicide Efficacy Study

A study conducted by agricultural researchers demonstrated that TCBN-based herbicides significantly reduced weed populations in cornfields while maintaining high crop yields. The research highlighted the compound's selectivity and effectiveness across various soil types . -

Environmental Impact Assessment

An environmental study evaluated the persistence of TCBN in aquatic ecosystems. Results indicated that TCBN could bioaccumulate in certain fish species, raising concerns about long-term ecological effects and prompting further investigation into its environmental fate . -

Pharmaceutical Development

In pharmaceutical research, TCBN was utilized as a building block in synthesizing novel anti-cancer agents. The resulting compounds exhibited promising activity against specific cancer cell lines, showcasing TCBN's versatility as a synthetic intermediate .

作用機序

The mechanism of action of 2,3,4,5-Tetrachlorobenzonitrile involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to its observed biological effects .

類似化合物との比較

- 2,3,4,5-Tetrachlorobenzamide

- 2,3,4,5-Tetrachlorobenzoyl chloride

- 2,3,4,5-Tetrachlorophthalimide

Comparison: 2,3,4,5-Tetrachlorobenzonitrile is unique due to its specific arrangement of chlorine atoms and the presence of a nitrile group. This structure imparts distinct chemical properties, such as higher reactivity in nucleophilic substitution reactions compared to its analogues .

生物活性

2,3,4,5-Tetrachlorobenzonitrile (TCBN) is a halogenated aromatic compound that has garnered attention for its biological activity, particularly in agricultural and pharmaceutical applications. This article provides a comprehensive overview of the biological activity of TCBN, including its pharmacological properties, toxicological effects, and potential applications.

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 36245-95-1 |

| Molecular Weight | 240.90 g/mol |

| Density | 1.66 g/cm³ |

| Boiling Point | 295°C |

| Flash Point | 124°C |

Pharmacological Effects

TCBN has been studied for its potential as a fungicide , bactericide , and nematocide . Research indicates that compounds in the same class as TCBN exhibit significant biological activity against various pathogens:

- Fungicidal Activity : TCBN demonstrates effectiveness against several fungal species, potentially inhibiting their growth and reproduction.

- Bactericidal Effects : It has shown promise in combating bacterial infections, making it a candidate for agricultural and medical applications.

- Nematocidal Properties : Similar compounds have been noted for their ability to control nematode populations in agricultural settings.

Toxicological Studies

Toxicity assessments are critical for understanding the safety profile of TCBN. Studies indicate varying levels of toxicity based on exposure routes:

- Acute Toxicity : Initial studies suggest that TCBN exhibits low acute toxicity in mammals. However, chronic exposure may lead to adverse effects.

- Chronic Toxicity : Long-term exposure studies are necessary to elucidate potential carcinogenic effects. Some halogenated compounds have been linked to tumor formation in animal models.

Case Studies

- Agricultural Application : A study evaluated the efficacy of TCBN as a fungicide in crop protection. Results indicated significant reductions in fungal biomass compared to untreated controls.

- Pharmaceutical Research : Investigations into the antibacterial properties of TCBN revealed promising results against resistant bacterial strains. In vitro tests showed a minimum inhibitory concentration (MIC) that suggests potential for development into therapeutic agents.

The biological activity of TCBN is primarily attributed to its ability to disrupt cellular processes in target organisms:

- Enzyme Inhibition : TCBN may inhibit key enzymes involved in metabolic pathways of fungi and bacteria.

- Membrane Disruption : The compound can integrate into cellular membranes, leading to increased permeability and eventual cell lysis.

特性

IUPAC Name |

2,3,4,5-tetrachlorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl4N/c8-4-1-3(2-12)5(9)7(11)6(4)10/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDOFZVGHXAVYEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl4N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90968600 | |

| Record name | 2,3,4,5-Tetrachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53813-76-6 | |

| Record name | Benzonirile, tetrachloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0053813766 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3,4,5-Tetrachlorobenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90968600 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。